4-Desisopropyl-4-propyl Imazethapyr

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

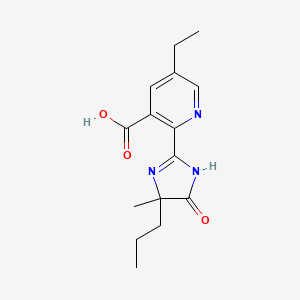

4-Desisopropyl-4-propyl Imazethapyr is a chemical compound with the molecular formula C15H19N3O3 and a molar mass of 289.33 g/mol . It is an impurity of Imazethapyr, a well-known herbicide used in agricultural practices to control a wide range of weeds . This compound is characterized by its unique structure, which includes a pyridine ring and an imidazolinone moiety.

Métodos De Preparación

The preparation of 4-Desisopropyl-4-propyl Imazethapyr involves several synthetic routes. One common method includes the reaction of 5-ethyl-2,3-pyridinedicarboxylic anhydride with 2-amino-2,3-dimethylbutyronitrile to form an intermediate compound. This intermediate is then hydrolyzed and cyclized to produce the final product . The reaction conditions typically involve the use of sodium hydroxide or hydrogen peroxide for hydrolysis and acidification for cyclization. Industrial production methods focus on optimizing yield and reducing raw material costs, making the process suitable for large-scale production .

Análisis De Reacciones Químicas

4-Desisopropyl-4-propyl Imazethapyr undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of carboxylic acids, while reduction may yield amines .

Aplicaciones Científicas De Investigación

4-Desisopropyl-4-propyl Imazethapyr has several scientific research applications. In chemistry, it is used as a reference material and impurity standard for analytical studies . In biology, it is employed to study the effects of herbicides on non-target vegetation and soil microbial populations . In medicine, it serves as a model compound for investigating the metabolic pathways and toxicological effects of imidazolinone herbicides . Industrially, it is used in the development of new herbicidal formulations and the assessment of environmental impact .

Mecanismo De Acción

The mechanism of action of 4-Desisopropyl-4-propyl Imazethapyr involves the inhibition of acetohydroxyacid synthase (AHAS), an enzyme crucial for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine . By targeting AHAS, the compound disrupts protein biosynthesis, leading to the death of susceptible plants. This mechanism is similar to that of other imidazolinone herbicides, which also inhibit AHAS and interfere with amino acid metabolism .

Comparación Con Compuestos Similares

4-Desisopropyl-4-propyl Imazethapyr is similar to other imidazolinone herbicides, such as Imazapyr, Imazamox, and Imazapic . it is unique in its specific structural modifications, which include the absence of an isopropyl group and the presence of a propyl group. These structural differences can influence its chemical reactivity, environmental persistence, and biological activity. Compared to Imazethapyr, this compound may exhibit different degradation rates and toxicological profiles .

Actividad Biológica

4-Desisopropyl-4-propyl Imazethapyr is a chemical compound with the molecular formula C15H19N3O3 and a molar mass of 289.33 g/mol. It is primarily recognized for its role as a herbicide, specifically targeting the inhibition of acetohydroxyacid synthase (AHAS), an enzyme essential for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine.

The biological activity of this compound is largely attributed to its mechanism of action as an AHAS inhibitor. This inhibition disrupts the synthesis of critical amino acids, which are necessary for plant growth and development. The compound's effectiveness as a herbicide stems from its ability to selectively target this enzyme in susceptible plant species while exhibiting minimal toxicity to non-target organisms, including humans and animals .

Comparison with Similar Compounds

This compound is structurally related to other imidazolinone herbicides such as Imazapyr, Imazamox, and Imazapic. These compounds share a similar mechanism of action but may differ in their specific applications and efficacy against various weed species.

| Compound Name | Mechanism of Action | Target Organisms |

|---|---|---|

| This compound | Inhibition of AHAS | Broadleaf and grassy weeds |

| Imazapyr | Inhibition of AHAS | Various weed species |

| Imazamox | Inhibition of AHAS | Resistant weed species |

| Imazapic | Inhibition of AHAS | Grassy weeds |

Biological Activity and Toxicity Studies

Recent studies have investigated the biological activity and potential toxic effects of formulations containing imazethapyr, including this compound. One notable study evaluated the cytotoxicity and oxidative stress induced by an imazethapyr-based herbicide formulation in zebrafish liver cells (ZF-L). The findings revealed significant cytotoxic effects with IC50 values indicating varying levels of toxicity across different assays:

- Hemolytic Activity : IC50 values ranged from 1.61 µg/mL to 12.75 µg/mL.

- MTT Assay : IC50 was determined at 2.84 µg/mL.

- Oxidative Stress Indicators : Increased production of reactive oxygen species (ROS) and decreased activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) were observed .

These results underscore the importance of assessing the environmental impact and potential health risks associated with herbicide use.

Case Study: Cytotoxic Effects in Zebrafish

In a controlled laboratory setting, ZF-L cells were exposed to varying concentrations of an imazethapyr formulation. The study utilized several assays to measure cytotoxicity and oxidative stress:

- MTT Assay : Evaluated cell viability based on mitochondrial activity.

- Neutral Red Uptake (NRU) : Assessed lysosomal integrity.

- Lactate Dehydrogenase (LDH) Release Assay : Measured cell membrane integrity.

The study concluded that exposure to imazethapyr formulations resulted in significant oxidative damage, indicating that while effective as a herbicide, there are potential risks associated with its use in agricultural practices .

Propiedades

IUPAC Name |

5-ethyl-2-(4-methyl-5-oxo-4-propyl-1H-imidazol-2-yl)pyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3/c1-4-6-15(3)14(21)17-12(18-15)11-10(13(19)20)7-9(5-2)8-16-11/h7-8H,4-6H2,1-3H3,(H,19,20)(H,17,18,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRORQDJBTMAFRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(C(=O)NC(=N1)C2=C(C=C(C=N2)CC)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.